molecular formula C23H30N2O2 B2850037 2-(4-ethylphenoxy)-N-[1-(1-phenylethyl)piperidin-4-yl]acetamide CAS No. 1687763-66-1

2-(4-ethylphenoxy)-N-[1-(1-phenylethyl)piperidin-4-yl]acetamide

Cat. No. B2850037
CAS RN: 1687763-66-1
M. Wt: 366.505
InChI Key: JKETWCIKCZBPEH-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-[1-(1-phenylethyl)piperidin-4-yl]acetamide, also known as EPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EPPA is a synthetic compound that belongs to the class of piperidine derivatives. The compound has been studied extensively for its ability to modulate the activity of certain receptors in the brain, with potential implications for the treatment of various neurological disorders.

Scientific Research Applications

Anticancer, Anti-inflammatory, and Analgesic Activities

Research has highlighted the potential of compounds similar to "2-(4-ethylphenoxy)-N-[1-(1-phenylethyl)piperidin-4-yl]acetamide" in the treatment of cancer, inflammation, and pain. Specifically, a study developed new chemical entities aiming at anticancer, anti-inflammatory, and analgesic agents through the synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. Among these, certain derivatives showed promising anticancer and anti-inflammatory activities, suggesting their potential therapeutic value (Rani, Pal, Hegde, & Hashim, 2014; Rani, Pal, Hegde, & Hashim, 2016).

Chemoselective Acetylation

Another study focused on the chemoselective acetylation of 2-aminophenol to synthesize intermediates like N-(2-hydroxyphenyl)acetamide, an essential precursor for the synthesis of antimalarial drugs. This research demonstrates the compound's relevance in creating intermediates for pharmaceutical applications, leveraging chemoselective processes for efficient synthesis (Magadum & Yadav, 2018).

Memory Enhancement

Investigations into 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide derivatives, closely related to the compound , have been conducted to evaluate their effects on memory enhancement in mice. These studies underline the potential cognitive benefits of such compounds, presenting a promising avenue for addressing cognitive disorders (Li Ming-zhu, 2008).

Antibacterial Activity

The synthesis and evaluation of acetamide derivatives, including structures akin to "2-(4-ethylphenoxy)-N-[1-(1-phenylethyl)piperidin-4-yl]acetamide", have also been explored for antibacterial properties. These studies highlight the compound's potential in combating bacterial infections, contributing to the ongoing search for new antimicrobial agents (Iqbal et al., 2017).

properties

IUPAC Name

2-(4-ethylphenoxy)-N-[1-(1-phenylethyl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-3-19-9-11-22(12-10-19)27-17-23(26)24-21-13-15-25(16-14-21)18(2)20-7-5-4-6-8-20/h4-12,18,21H,3,13-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKETWCIKCZBPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2CCN(CC2)C(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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